Avibactam

Description

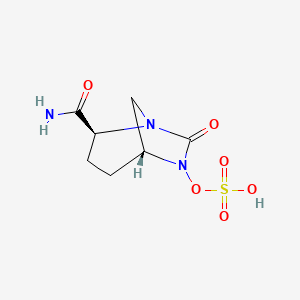

Structure

3D Structure

Properties

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avibactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating this resistance.[1][2][3][4] It exhibits a broad spectrum of activity, potently inhibiting Ambler class A, class C, and some class D serine β-lactamases.[2][3][4][5][6][7] This guide provides an in-depth technical overview of this compound's unique mechanism of action, supported by quantitative data, detailed experimental protocols, and molecular visualizations.

Core Mechanism: Reversible Covalent Inhibition

Unlike traditional β-lactam-based inhibitors like clavulanic acid or tazobactam, which act as suicide inhibitors that are irreversibly consumed, this compound employs a unique, covalent, and slowly reversible mechanism of inhibition.[2][3][4][8][9] This process can be dissected into two principal steps: acylation (carbamylation) and deacylation (recyclization).

1. Acylation (Carbamylation): The inhibition process begins with the nucleophilic attack by the active site serine residue (e.g., Ser70 in class A enzymes) on the carbonyl carbon of this compound's five-membered urea ring.[8][10] This leads to the opening of the diazabicyclooctane (DBO) ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme adduct.[8][11][12] The carbonyl group of this newly formed carbamate is stabilized in the enzyme's oxyanion hole, a critical feature for catalysis.[10]

2. Deacylation (Recyclization): The most remarkable feature of this compound's mechanism is the fate of the acyl-enzyme complex.[10][12] Instead of undergoing hydrolysis, which would destroy the inhibitor, the complex is exceptionally stable against water-mediated breakdown.[8] Deacylation occurs through an intramolecular ring-closure reaction (recyclization), which regenerates the intact, active this compound molecule and the free enzyme.[2][3][8] This process is slow, with half-lives for the acyl-enzyme complex ranging from minutes to days depending on the specific β-lactamase.[5][6][8][13] The regenerated this compound is then competent to inhibit another β-lactamase molecule, a key advantage over irreversible inhibitors.[8]

Structural Basis of Inhibition and Potency

High-resolution X-ray crystallography has provided detailed insights into the molecular interactions governing this compound's potent and broad-spectrum activity.[2][7][10][14]

-

Binding Mode: this compound's small size and efficient interacting groups allow it to fit snugly within the active sites of both class A and class C enzymes with a similar binding mode, explaining its broad-spectrum nature.[7][10]

-

Key Interactions: Upon forming the covalent bond with the catalytic serine, several key interactions anchor the inhibitor in the active site. The sulfate group is highly polar and forms critical interactions, while the carboxamide group also contributes to binding.[12] In class A enzymes like CTX-M-15, the piperidine ring of this compound can form a hydrophobic stack with a conserved tyrosine residue (Tyr105).[12]

-

Role of Active Site Residues: The inhibition mechanism relies on key catalytic residues. For instance, in class A β-lactamases, Lys73 and Ser130 are proposed to act as the general acid and base during the acylation and deacylation steps.[10][14] In class C enzymes, residues such as Lys67, Tyr150, and Lys315 are crucial for binding and catalysis.[2] The high degree of conservation of these residues within the binding pocket suggests a high probability of this compound inhibiting all enzymes of that class.[2]

Quantitative Data: Kinetic Parameters of Inhibition

The efficacy of this compound against various clinically relevant serine β-lactamases has been quantified through detailed kinetic studies. The efficiency of acylation (k₂/Kᵢ) and the rate of deacylation (k_off) are key parameters.

| Enzyme Class | Enzyme | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (min⁻¹) | Acyl-Enzyme Half-Life (t₁/₂) |

| Class A | TEM-1 | - | 0.045 | 16 min[8] |

| CTX-M-15 | 1.0 x 10⁵[5][6] | 0.017 | 40 min[5] | |

| KPC-2 | 2.1 x 10³[5] | 0.0084 | 82 min[5] | |

| Class C | E. cloacae P99 AmpC | 1.2 x 10³[5] | 0.0023 | 300 min (5 hours)[5] |

| P. aeruginosa PAO1 AmpC | 8.8 x 10²[5] | 0.11 | 6 min[5] | |

| Class D | OXA-10 | 1.1 x 10¹[5][6] | 9.0 x 10⁻⁵ | >5 days[5][6] |

| OXA-48 | 1.9 x 10²[5] | - | >24 hours |

Note: Kinetic values can vary slightly between studies due to different experimental conditions. The deacylation rate for KPC-2 can also involve a slow hydrolytic route that fragments the inhibitor, a mechanism distinct from the typical recyclization.[5][6]

Experimental Protocols

The characterization of this compound's mechanism relies on a combination of enzymology and biophysical techniques.

Enzyme Kinetics Assays

Objective: To measure the rates of enzyme acylation (on-rate) and deacylation (off-rate).

Methodology:

-

Enzyme and Reagent Preparation: Purified β-lactamase enzymes are prepared. A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter.

-

Acylation Rate (k_obs):

-

Enzyme is mixed with varying concentrations of this compound in a temperature-controlled spectrophotometer.

-

After a set incubation time, a saturating concentration of nitrocefin is added.

-

The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance (e.g., at 482 nm).

-

The observed pseudo-first-order rate constant (k_obs) for the formation of the inhibited enzyme is determined at each this compound concentration.

-

The second-order rate constant for acylation (k₂/Kᵢ) is obtained from the slope of the linear plot of k_obs versus this compound concentration.[5]

-

-

Deacylation Rate (k_off):

-

A "jump dilution" method is employed.[8] The enzyme is first incubated with a saturating concentration of this compound to ensure complete formation of the acyl-enzyme complex.

-

The complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the reporter substrate (nitrocefin).

-

This dilution prevents re-binding of any released this compound.

-

The return of enzyme activity is monitored over time by the hydrolysis of nitrocefin. The rate of activity return corresponds to the deacylation off-rate (k_off).[8]

-

Mass Spectrometry (MS) for Acyl-Enzyme Analysis

Objective: To confirm the formation of a covalent adduct and assess its stability.

Methodology:

-

Acyl-Enzyme Preparation: The target β-lactamase (e.g., 1 µM) is incubated with an excess of this compound (e.g., 5 µM) at 37°C for a set period (e.g., 5 minutes to 24 hours).[5]

-

Sample Cleanup: Free, unbound this compound is removed from the solution using techniques like centrifugal ultrafiltration.[5][8]

-

ESI-MS Analysis: The protein sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the enzyme corresponding to the mass of the this compound molecule. The stability of the adduct is assessed by analyzing samples incubated for extended periods (e.g., 24 hours).[5] The absence of significant hydrolysis products in the supernatant can also be confirmed by LC-MS analysis of small molecules.[8]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-enzyme complex.

Methodology:

-

Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, temperature, and precipitant concentration.

-

Complex Formation: The protein crystals are soaked in a solution containing a high concentration of this compound (e.g., 10 mM) for a short period (e.g., 15 minutes) to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.[2]

-

Data Collection: The crystals are flash-frozen in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.[2]

-

Structure Determination: The diffraction data are processed to solve and refine the atomic-resolution structure of the acyl-enzyme complex, revealing the precise covalent linkage and non-covalent interactions between this compound and the enzyme.[2][14]

Visualizations of Pathways and Processes

Caption: Overall kinetic pathway for the reversible covalent inhibition of serine β-lactamases by this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The road to this compound: the first clinically useful non-β-lactam working somewhat like a β-lactam. | Department of Chemistry [chem.ox.ac.uk]

- 5. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Avibactam: A Technical Guide to Overcoming Antibiotic Resistance in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in restoring the efficacy of these antibiotics. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in overcoming antibiotic resistance, and a summary of its efficacy. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the ongoing battle against antibiotic resistance.

Introduction: The Challenge of Gram-Negative Resistance

Gram-negative bacteria, characterized by their complex cell envelope, are intrinsically more resistant to many antibiotics. The production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, is a major driver of acquired resistance. The Ambler classification system categorizes these enzymes into four classes: A, B, C, and D. This compound has demonstrated potent inhibitory activity against class A, class C, and some class D β-lactamases.[1][2][3] It is currently approved for clinical use in combination with ceftazidime, a third-generation cephalosporin.[4] This combination, ceftazidime-avibactam (CZA), has proven effective against a wide range of multidrug-resistant Gram-negative pathogens.[5]

Mechanism of Action of this compound

Unlike traditional β-lactamase inhibitors, this compound is a diazabicyclooctane (DBO) derivative and does not possess a β-lactam ring.[4] Its unique mechanism of action involves a covalent but reversible inhibition of serine-based β-lactamases (Classes A, C, and some D).

The inhibition process can be summarized in the following steps:

-

Acylation: this compound enters the active site of the β-lactamase and forms a covalent acyl-enzyme intermediate with the catalytic serine residue.[6]

-

Ring Opening: This acylation step involves the opening of the this compound ring.[4]

-

Inhibition: The stable acyl-enzyme complex renders the β-lactamase inactive, preventing it from hydrolyzing β-lactam antibiotics.[6]

-

Reversible Deacylation: The reaction is reversible, and the this compound molecule can be slowly released, regenerating the active enzyme. However, the deacylation rate is very slow for many clinically relevant enzymes, leading to sustained inhibition.[7][8]

This reversible mechanism allows a single this compound molecule to inhibit multiple β-lactamase molecules over time.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in restoring the activity of β-lactam antibiotics has been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.

In Vitro Efficacy: Inhibition Kinetics

The efficiency of β-lactamase inhibition is a critical determinant of this compound's effectiveness. Kinetic parameters, such as the acylation efficiency (k₂/Kᵢ) and the deacylation rate (k_off), quantify this interaction.

| β-Lactamase Enzyme | Ambler Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) (min) |

| CTX-M-15 | A | 1.0 x 10⁵ | 40 |

| KPC-2 | A | - | 82 |

| P. aeruginosa AmpC | C | - | 6 |

| E. cloacae P99 AmpC | C | - | 300 |

| OXA-10 | D | 1.1 x 10¹ | > 5 days |

| OXA-48 | D | - | - |

| Data sourced from Ehmann et al., 2013.[7] |

In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The addition of this compound significantly reduces the Minimum Inhibitory Concentration (MIC) of ceftazidime against many resistant Gram-negative isolates.

| Organism (Resistance Mechanism) | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) | Fold Reduction in MIC |

| E. coli (ESBL) | >128 | ≤4 | ≥32 |

| K. pneumoniae (ESBL) | >128 | ≤4 | ≥32 |

| K. pneumoniae (KPC) | 64 to >128 | ≤8 | ≥8 |

| P. aeruginosa (AmpC) | 32 | 4 | 8 |

| Data extrapolated from various in vitro susceptibility studies.[5][9] |

Clinical Efficacy from Phase 3 Trials

Pooled analysis of Phase 3 clinical trials demonstrates the clinical utility of ceftazidime-avibactam in treating serious Gram-negative infections.

| Infection Type | Patient Population | Ceftazidime-Avibactam Clinical Cure Rate | Comparator Clinical Cure Rate |

| Complicated Intra-Abdominal Infection (cIAI) | Microbiologically Modified Intent-to-Treat (mMITT) | 88.1% (334/379) | 88.1% (364/413) |

| Complicated Urinary Tract Infection (cUTI) | mMITT | 88.1% (334/379) | 88.1% (364/413) |

| Nosocomial Pneumonia (NP) | mMITT | 88.1% (334/379) | 88.1% (364/413) |

| Data from a pooled analysis of five Phase 3 trials.[10] |

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the efficacy of new antimicrobial agents. Below are detailed protocols for key experiments cited in the literature.

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

References

- 1. engineering.org.cn [engineering.org.cn]

- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]

- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has become a critical component in the fight against multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] Its unique chemical structure and reversible covalent inhibition mechanism set it apart from traditional β-lactamase inhibitors.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations to elucidate its function and interactions.

Chemical Structure and Physicochemical Properties

This compound, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, is a diazabicyclooctane derivative.[6][7] Unlike traditional β-lactamase inhibitors such as clavulanic acid and tazobactam, this compound does not possess a β-lactam ring.[1] Its structure is designed to mimic the transition state of β-lactam hydrolysis, allowing it to effectively bind to the active site of β-lactamase enzymes.[8]

The sodium salt of this compound is a white crystalline powder with high purity (typically >98%), which is essential for its pharmaceutical applications.[6]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₆S | [5][7][9] |

| Molecular Weight | 265.25 g/mol | [7][9] |

| IUPAC Name | [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [5][7] |

| CAS Number | 1192500-31-4 | [5][7] |

| XLogP3 | -1.8 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 6 | [9] |

| Rotatable Bond Count | 3 | [9] |

| Topological Polar Surface Area | 139 Ų | [9] |

| Protein Binding | 5.7–8.2% | [5] |

| Metabolism | Nil | [5] |

| Elimination Half-life | ~2 hours | [10][11] |

| Volume of Distribution | ~22 L | [11] |

| Excretion | Kidney (97%) | [5] |

Mechanism of Action

This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1][2][4][5] It functions by a unique, reversible covalent mechanism.[1][3]

The inhibition process involves the following steps:

-

Acylation: The serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's urea moiety. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][3]

-

Deacylation (Recyclization): Unlike other β-lactamase inhibitors that undergo hydrolysis and degradation, the reaction with this compound is reversible.[1][3] The acyl-enzyme complex can undergo deacylation, which results in the regeneration of intact, active this compound.[1] This recyclization is a slow process, effectively sequestering the β-lactamase and preventing it from inactivating β-lactam antibiotics.[12]

Caption: Reversible covalent inhibition of β-lactamase by this compound.

In Vitro Activity

The efficacy of this compound is demonstrated by its ability to restore the activity of β-lactam antibiotics against resistant bacterial strains. This is quantified by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-avibactam against various Gram-negative bacteria. This compound is typically tested at a fixed concentration of 4 µg/mL.

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae [13]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Escherichia coli | 0.25 | 0.5 | >99 |

| Klebsiella pneumoniae | 0.5 | 2 | >99 |

| Enterobacter cloacae | 0.5 | 2 | >99 |

| Citrobacter freundii | 0.5 | 2 | >99 |

| Proteus mirabilis | ≤0.25 | 0.5 | 100 |

| Serratia marcescens | 1 | 4 | >98 |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa [13]

| Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| All Isolates | 2 | 8 | ~95 |

| Meropenem-Resistant | 4 | 16 | ~85 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of this compound against various bacterial isolates.

Methodology:

-

Method: Broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][14]

-

Media: Cation-adjusted Mueller-Hinton broth.

-

This compound Concentration: A fixed concentration of 4 µg/mL of this compound is used.[1][14]

-

Ceftazidime Concentration: Two-fold serial dilutions of ceftazidime are prepared.[1]

-

Inoculum: Bacterial suspensions are prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Endpoint: The MIC is defined as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

X-ray Crystallography of this compound-Enzyme Complex

Objective: To determine the three-dimensional structure of this compound covalently bound to a β-lactamase enzyme.

Methodology:

-

Protein Purification: The target β-lactamase (e.g., AmpC from P. aeruginosa) is overexpressed and purified.

-

Complex Formation: The purified enzyme is incubated with an excess of this compound to form the covalent complex.

-

Crystallization: The this compound-enzyme complex is crystallized using vapor diffusion (hanging or sitting drop) methods with various crystallization screens.

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known β-lactamase structure as a search model.

-

Refinement: The model is refined against the diffraction data to obtain the final high-resolution structure. A high-resolution structure of this compound bound to a class C β-lactamase, AmpC, from P. aeruginosa was obtained, which provided insight into the mechanism of both acylation and recyclization.[1][3]

Enzyme Kinetics

Objective: To characterize the kinetics of β-lactamase inhibition by this compound, including the on-rate for acylation and the off-rate for deacylation.

Methodology:

-

On-rate (k_on) Measurement:

-

The β-lactamase enzyme is pre-incubated with varying concentrations of this compound for different time intervals.

-

The remaining enzyme activity is measured by adding a chromogenic β-lactam substrate (e.g., nitrocefin) and monitoring the change in absorbance over time.

-

The apparent second-order rate constant (k_on) is determined by plotting the observed rate of inactivation against the inhibitor concentration.

-

-

Off-rate (k_off) Measurement (Jump Dilution Method):

-

The enzyme is incubated with a saturating concentration of this compound to form the acyl-enzyme complex.

-

The complex is then rapidly diluted into a solution containing a chromogenic substrate.

-

The return of enzyme activity is monitored over time as this compound dissociates from the enzyme.

-

The first-order rate constant for deacylation (k_off) is determined by fitting the data to an exponential recovery curve. Using the TEM-1 enzyme, the deacylation off-rate was measured to be 0.045 min⁻¹.[15]

-

Synthesis of this compound

The synthesis of this compound is a complex, multi-step process.[6] Several synthetic routes have been developed, often starting from commercially available materials like ethyl-5-hydroxypicolinate or Boc-benzyl-glutamate.[16][17] Key steps in these syntheses typically involve:

-

Chiral Resolution: Lipase-catalyzed resolution is used to establish the correct stereochemistry.[16]

-

Ring Formation: Construction of the diazabicyclo[3.2.1]octane core structure.

-

Functional Group Manipulations: Introduction of the carbamoyl and sulfate groups, often involving protection and deprotection steps.[6][16][17]

-

Sulfation: A one-pot debenzylation/sulfation reaction is a key step in some efficient synthetic routes.[16][17]

Caption: A generalized overview of the synthetic steps for this compound.

Conclusion

This compound represents a significant advancement in the field of antibacterial therapy. Its novel chemical structure, distinct from traditional β-lactams, and its unique reversible covalent mechanism of action provide a powerful tool against a broad spectrum of β-lactamase-producing Gram-negative pathogens.[1][2][4] The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of this important molecule in addressing the ongoing challenge of antimicrobial resistance.

References

- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Activity of Ceftazidime-Avibactam against Isolates in a Phase 3 Open-Label Clinical Trial for Complicated Intra-Abdominal and Urinary Tract Infections Caused by Ceftazidime-Nonsusceptible Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Dawn of a New Era in Antibiotic Adjuvants: An In-depth Technical Guide to Early-Stage Research on Avibactam Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms (MDROs) constitutes a critical threat to global public health. In the vanguard of countermeasures is the development of β-lactamase inhibitors, with avibactam emerging as a pivotal agent. This technical guide delves into the core of early-stage research on this compound combination therapies, providing a comprehensive overview of its synergistic potential, the experimental methodologies used to validate its efficacy, and the fundamental mechanisms underpinning its action.

Introduction to this compound

This compound is a novel, non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases.[1][2][3] Unlike conventional inhibitors, this compound possesses a unique mechanism of action involving a reversible covalent acylation of the β-lactamase enzyme.[2][3] This action protects its partner β-lactam antibiotic from enzymatic degradation, thereby restoring or enhancing its antibacterial activity against a wide range of resistant Gram-negative bacteria.[4][5] Early-stage research has predominantly focused on its combination with ceftazidime, as well as with other β-lactams like aztreonam and ceftaroline fosamil.[1][2][3]

In Vitro Efficacy of this compound Combinations

The cornerstone of early-stage research lies in determining the in vitro activity of this compound combinations against clinically relevant pathogens. These studies are crucial for establishing the potential of such therapies and guiding further development.

Synergistic Activity Against Multidrug-Resistant Bacteria

A significant body of research has demonstrated the synergistic effects of this compound when combined with various β-lactam antibiotics, particularly against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

The combination of ceftazidime-avibactam has shown potent activity against Enterobacterales producing extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemase (KPC).[5][6] Furthermore, the addition of this compound to aztreonam has proven effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6][7][8] this compound protects aztreonam from hydrolysis by co-produced ESBLs and AmpC enzymes, allowing aztreonam to exert its activity against the MBLs.[6]

Recent studies have also explored the combination of sulbactam with this compound, which has demonstrated synergistic activity against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates, including those producing OXA-type carbapenemases.[9]

Quantitative Analysis of In Vitro Synergy

The synergistic potential of this compound combinations is quantitatively assessed primarily through checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays.

Table 1: Summary of In Vitro Synergy Data for this compound Combinations

| Combination | Organism(s) | Key Findings | Reference(s) |

| Ceftazidime-avibactam | KPC-producing Klebsiella pneumoniae | Significant bactericidal efficiency at 2x, 4x, and 8x MIC. | [8][10] |

| Ceftazidime-avibactam + Aztreonam | MBL-producing Klebsiella pneumoniae | Strong synergistic bactericidal effects observed. | [8] |

| Ceftazidime-avibactam + Aztreonam | MBL-producing non-fermenting Gram-negative bacteria | Reduction in MIC for Pseudomonas spp. and Acinetobacter spp. | [11] |

| Ceftazidime-avibactam + Fosfomycin | KPC-producing Klebsiella pneumoniae | Additive activity observed. | [12] |

| Ceftazidime-avibactam + Carbapenems | KPC-producing Klebsiella pneumoniae | Synergistic activity observed. | [12] |

| Sulbactam-avibactam | Carbapenem-resistant Acinetobacter baumannii | ≥2-fold decrease in sulbactam MIC in 89% of isolates. | [9] |

Preclinical In Vivo Models

Animal models of infection are indispensable for evaluating the in vivo efficacy of this compound combination therapies and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful outcomes.

Murine Infection Models

Murine models, including septicemia, thigh infection, and lung infection models, have been instrumental in demonstrating the in vivo potential of this compound combinations.[13][14][15] In a murine septicemia model using ceftazidime-resistant Enterobacterales, the ceftazidime-avibactam combination was highly effective, with 50% effective dose (ED50) values ranging from 2 to 27 mg/kg.[13][16]

Studies in neutropenic mice with thigh or lung infections have been crucial in defining the PK/PD driver for this compound, which was found to be the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > CT).[1][14]

Efficacy in Animal Models of Infection

Table 2: Summary of In Vivo Efficacy Data for this compound Combinations

| Combination | Animal Model | Pathogen(s) | Key Findings | Reference(s) |

| Ceftazidime-avibactam | Murine septicemia | AmpC or ESBL-producing Enterobacterales | ED50 values ranged from 2 to 27 mg/kg. | [13][16][17] |

| Ceftazidime-avibactam | Murine thigh and lung infection | Pseudomonas aeruginosa | This compound enhanced ceftazidime efficacy, with the effect correlating with %fT > CT of 1 mg/L. | [14] |

| Ceftazidime-avibactam + Aztreonam | Mouse infection model | MBL-producing Enterobacterales | Reduced mortality and prolonged lifespan in infected mice. | [10][18] |

| Ceftazidime-avibactam + Colistin/Fosfomycin/Gentamicin | Rabbit osteomyelitis | OXA-48/ESBL-producing Escherichia coli | Combination therapies led to bone sterilization in 91-100% of cases. | [19] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the robust evaluation of novel antimicrobial combinations. The following sections outline the core methodologies employed in the early-stage research of this compound therapies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the standard method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of the antibiotics to be tested. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20][21]

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[22][23]

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: Incubate the plates at 35°C for 16-20 hours under aerobic conditions.[22][23]

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[20]

Checkerboard Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

Protocol: Checkerboard Assay

-

Plate Setup: In a 96-well microtiter plate, dilute antibiotic A serially along the ordinate (rows) and antibiotic B serially along the abscissa (columns). This creates a matrix of wells with varying concentrations of both drugs.[22]

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[22]

-

Incubation: Incubate the plate at 35°C for 16-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[18][22]

-

Interpretation:

Time-Kill Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Protocol: Time-Kill Assay

-

Preparation: Prepare tubes of broth containing the desired concentrations of the antimicrobial agents, both individually and in combination. Common concentrations tested are sub-inhibitory and supra-inhibitory multiples of the MIC.[8][25]

-

Inoculation: Inoculate the tubes with a standardized bacterial inoculum (e.g., 5 x 105 to 5 x 106 CFU/mL). Include a growth control tube without any antibiotic.

-

Incubation and Sampling: Incubate the tubes at 35°C, often in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.[26][27]

-

Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).

-

Data Analysis and Interpretation: Plot the log10 CFU/mL against time for each condition.

Mechanisms and Pathways

Understanding the molecular interactions and pathways involved is crucial for optimizing existing therapies and developing new ones.

Mechanism of this compound Action

This compound inhibits serine β-lactamases through a multi-step process. It first forms a non-covalent Michaelis-Menten complex with the enzyme. Subsequently, the catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of this compound's urea moiety, leading to the opening of this compound's diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[2][4][29] This reaction is reversible, but the rate of deacylation is slow, effectively sequestering the enzyme and preventing it from hydrolyzing the partner β-lactam antibiotic.[2][3]

Experimental Workflow for In Vitro Synergy Testing

The logical flow of in vitro experiments is designed to first establish baseline susceptibility and then to probe for synergistic interactions.

Conclusion and Future Directions

Early-stage research has robustly established the significant potential of this compound as a cornerstone of combination therapies against multidrug-resistant Gram-negative bacteria. The synergistic and additive effects observed in both in vitro and in vivo studies underscore its importance in overcoming key resistance mechanisms. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel this compound-based combinations.

Future research should focus on expanding the portfolio of partner antibiotics for this compound, investigating its efficacy against emerging resistance mechanisms, and further refining PK/PD models to optimize dosing strategies for diverse patient populations. The continued exploration of this compound's potential will be critical in the ongoing battle against antimicrobial resistance.

References

- 1. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. | BioWorld [bioworld.com]

- 6. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Twist: The Combination of Sulbactam/Avibactam Enhances Sulbactam Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1278. Testing the Synergistic Effect of Ceftazidime-Avibactam Plus Aztreonam on Metallobetalactamase-Producing Non-Fermenting Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Ceftazidime/Avibactam Alone and in Combination With Fosfomycin and Carbapenems Against KPC-producing Klebsiella Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) • AMR.Solutions [amr.solutions]

- 16. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of ceftazidime/avibactam in various combinations for the treatment of experimental osteomyelitis in rabbits caused by OXA-48-/ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. dovepress.com [dovepress.com]

- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. actascientific.com [actascientific.com]

- 25. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 26. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Core Mechanism of Avibactam: A Covalent, Reversible Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor, distinguished by its unique covalent and reversible mechanism of action.[1][2][3] This diazabicyclooctane (DBO) compound effectively neutralizes a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are primary contributors to antibiotic resistance in Gram-negative bacteria.[4][5][6] When combined with β-lactam antibiotics such as ceftazidime, ceftaroline, and aztreonam, this compound restores their efficacy against many resistant pathogens.[5][7] This technical guide delves into the core inhibitory mechanism of this compound, presenting key kinetic data, detailed experimental protocols, and visual representations of the molecular interactions and processes.

The Covalent, Reversible Inhibition Pathway

The inhibitory action of this compound is a two-step process. Initially, the catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's five-membered urea ring.[3] This nucleophilic attack results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][8] This acylation step effectively inactivates the enzyme.

Unlike traditional β-lactamase inhibitors that undergo hydrolysis and are permanently inactivated, the this compound-enzyme complex undergoes a slow, reversible deacylation process.[3] This process involves an intramolecular cyclization that regenerates the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][3] This novel recycling mechanism contributes significantly to its potency.[3] While this reversible recyclization is the primary pathway, in some enzymes like KPC-2, a minor, slower hydrolytic route involving fragmentation of the acyl-avibactam complex has been observed.[4][9]

Caption: Covalent, reversible inhibition pathway of this compound.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound varies across different classes of β-lactamases. The following tables summarize key kinetic parameters for the interaction of this compound with several clinically relevant enzymes.

Table 1: Acylation and Deacylation Kinetics of this compound Against Various β-Lactamases

| Enzyme | Class | Organism | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (min⁻¹) | Half-life (t₁/₂) for Enzyme Recovery (min) |

| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵ | - | 40 |

| KPC-2 | A | Klebsiella pneumoniae | - | - | 82 |

| TEM-1 | A | Escherichia coli | 1.6 x 10⁵ | 0.045 | 16 |

| AmpC | C | P. aeruginosa PAO1 | - | - | 6 |

| AmpC | C | E. cloacae P99 | - | - | 300 |

| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹ | - | >5 days |

| OXA-48 | D | Klebsiella pneumoniae | - | - | - |

Data compiled from Ehmann et al., 2012 and Ehmann et al., 2013.[3][4]

Table 2: Mass Spectrometry Analysis of this compound-Enzyme Adducts

| Enzyme | Incubation Time | Expected Mass Increase (Da) | Observed Mass Increase (Da) | Percent Acylated |

| CTX-M-15 | 5 min | 265.1 | 265.2 | Stoichiometric |

| 24 h | 265.1 | 265.2 | 100% | |

| KPC-2 | 5 min | 265.1 | 265.2 | Stoichiometric |

| 24 h | 265.1 | Multiple species observed | - | |

| E. cloacae P99 AmpC | 5 min | 265.1 | 265.2 | Stoichiometric |

| 24 h | 265.1 | 265.2 | 93% | |

| OXA-10 | 5 min | 265.1 | 265.2 | Stoichiometric |

| 24 h | 265.1 | 265.2 | 100% |

Data from Ehmann et al., 2013.[4]

Key Experimental Protocols

Determination of Deacylation Off-Rate (k_off) by Jump Dilution

This method is employed to measure the rate of enzyme activity recovery after inhibition, which corresponds to the deacylation rate.

Protocol:

-

Enzyme-Inhibitor Incubation: A concentrated solution of the β-lactamase enzyme is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex.

-

Jump Dilution: The reaction mixture is rapidly diluted (e.g., 100-fold or more) into a solution containing a reporter substrate (e.g., nitrocefin). This dilution effectively prevents further inhibition by reducing the concentration of free this compound to negligible levels.

-

Monitoring Activity Return: The hydrolysis of the reporter substrate is monitored over time using a spectrophotometer. The rate of substrate hydrolysis will increase as the enzyme is slowly reactivated through deacylation.

-

Data Analysis: The time course of activity return is fitted to a first-order exponential equation to determine the off-rate constant (k_off).

Caption: Workflow for k_off determination.

Mass Spectrometry Analysis of Acyl-Enzyme Complex

Mass spectrometry is used to confirm the formation of a covalent adduct and to assess its stability over time.

Protocol:

-

Acylation: The β-lactamase is incubated with a molar excess of this compound for a defined period (e.g., 5 minutes or 24 hours).

-

Removal of Excess Inhibitor: Excess, unbound this compound is removed from the solution, typically by ultrafiltration or size-exclusion chromatography.

-

Sample Preparation: The protein sample is prepared for mass spectrometry, which may involve denaturation under acidic conditions.

-

Mass Analysis: The mass of the intact protein is determined using electrospray ionization mass spectrometry (ESI-MS). The formation of the covalent adduct is confirmed by an increase in the protein's mass corresponding to the mass of this compound.[4]

-

Stability Assessment: By comparing the mass spectra of samples incubated for different durations, the stability of the acyl-enzyme complex and the potential for hydrolysis or other modifications can be assessed.[4]

Structural Insights into the Inhibition Mechanism

High-resolution X-ray crystal structures of this compound in complex with various β-lactamases have provided detailed insights into its binding and mechanism of action.[6][10] The structures reveal that the opened this compound molecule is rigidly positioned within the active site.[11] The sulfate group of this compound occupies the same pocket that typically binds the carboxylate group of β-lactam antibiotics, forming key interactions with conserved residues.[12] The carboxamide group also forms important hydrogen bonds within the active site.[12] These interactions anchor the inhibitor, and the proximity of the leaving nitrogen to the carbamoyl carbonyl is believed to facilitate the reverse ring-closing reaction, favoring regeneration of intact this compound over hydrolysis.[10]

Caption: this compound interactions in the active site.

Conclusion

This compound's unique covalent, reversible mechanism of inhibition represents a significant advancement in combating β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inactivating an enzyme molecule contributes to its high potency and broad spectrum of activity. Understanding the kinetic and structural basis of this mechanism is crucial for the development of future β-lactamase inhibitors and for optimizing the clinical use of this compound-containing combination therapies. The methodologies and data presented in this guide provide a comprehensive overview for professionals in the field of infectious disease research and drug development.

References

- 1. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]

- 3. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceftazidime–this compound: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Spectrum of Avibactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action and broad spectrum of activity have revitalized the clinical utility of established β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, the experimental protocols used for its evaluation, and the mechanisms of resistance observed to date.

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β-lactamase inhibitors that act as suicide inhibitors, this compound employs a novel mechanism of reversible covalent inhibition.[1][2][3] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1][3] However, this bond can be slowly hydrolyzed, releasing the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][2][3] This reversible nature contributes to its sustained inhibitory effect.

The inhibition process can be visualized as a two-step process: acylation, where this compound binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is determined by the rates of these two steps.

Spectrum of In Vitro Activity

This compound, primarily in combination with ceftazidime, demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including those expressing various β-lactamases.

Enterobacteriaceae

Ceftazidime-avibactam is highly active against Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, Klebsiella pneumoniae carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-48.[4][5][6][7] However, it is not active against metallo-β-lactamase (MBL) producers.[8][9]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

| Organism/Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| All Enterobacteriaceae | 0.25 | 1 | >99.9 |

| MDR Enterobacteriaceae | 0.25 | 1 | 99.2 |

| XDR Enterobacteriaceae | 0.5 | 2 | 97.8 |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 | 2 | 97.5 |

| ESBL-producing E. coli | - | 0.25 | - |

| ESBL-producing K. pneumoniae | - | 0.5 | - |

| AmpC-producing Enterobacteriaceae | - | 1 | - |

| KPC-producing Enterobacterales | - | - | 98.9 |

Data compiled from multiple surveillance studies.[5][10][11]

Pseudomonas aeruginosa

The addition of this compound significantly enhances the activity of ceftazidime against Pseudomonas aeruginosa, including strains with resistance mechanisms such as AmpC hyperproduction.[12][13] While generally potent, its activity can be affected by the presence of efflux pumps and certain resistance mutations.[4][13]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Resistance Phenotype | Ceftazidime MIC50/MIC90 (µg/mL) | Ceftazidime-Avibactam MIC50/MIC90 (µg/mL) | Ceftazidime-Avibactam Susceptibility (%) |

| All Isolates | - | 2/4 | 97.1 |

| Multidrug-Resistant (MDR) | - | 4/16 | 86.5 |

| Meropenem-Nonsusceptible | >32/>32 | 4/16 | 71.8 |

| AmpC Hyperproducers | >256/>256 | 4/16 | 76.1 |

Data from a multicenter study of bloodstream infections.[12][13]

Activity Against Specific β-Lactamase Enzymes

This compound exhibits potent inhibitory activity against a broad range of Ambler class A, C, and some class D β-lactamases.[1][14]

Table 3: Kinetic Parameters of this compound against Key β-Lactamases

| Enzyme | Ambler Class | k2/Ki (M-1s-1) | IC50 (nM) |

| TEM-1 | A | - | 8 |

| CTX-M-15 | A | 1.0 x 105 | 5 |

| KPC-2 | A | - | 4 |

| AmpC (P. aeruginosa) | C | - | 180 |

| OXA-10 | D | 1.1 x 101 | - |

| OXA-48 | D | - | - |

k2/Ki represents the acylation efficiency. IC50 values are indicative of inhibitory potency. Data compiled from various kinetic studies.[1][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of this compound in combination with a β-lactam partner is typically determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Preparation of Antimicrobial Solutions: Serial twofold dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration, typically 4 µg/mL.

-

Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of the β-lactam in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.

Enzyme Kinetics

The inhibitory activity of this compound against purified β-lactamase enzymes is assessed through kinetic assays to determine parameters such as the inhibition constant (Ki), the rate of acylation (k2), and the 50% inhibitory concentration (IC50).

General Protocol for Determining IC50:

-

Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

-

Inhibitor Dilutions: Serial dilutions of this compound are prepared.

-

Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

-

Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

In Vivo Efficacy

In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are crucial for evaluating the efficacy of ceftazidime-avibactam. These studies aim to correlate pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.

Murine Thigh Infection Model Protocol:

-

Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

-

Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, treatment with ceftazidime-avibactam, ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are often used.

-

Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).

-

Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.

Mechanisms of Resistance

While ceftazidime-avibactam is a potent combination, resistance can emerge through several mechanisms.

-

Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding affinity of this compound, leading to resistance.[15]

-

Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and mutations in porin genes can limit the intracellular concentration of the drugs, contributing to resistance, especially in P. aeruginosa.[8]

-

Production of Metallo-β-Lactamases (MBLs): this compound is not active against class B MBLs. Therefore, organisms that acquire MBL-encoding genes are inherently resistant to ceftazidime-avibactam.[9]

The combination of aztreonam with ceftazidime-avibactam is being explored as a therapeutic option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to hydrolysis by MBLs, and this compound can inhibit co-produced class A and C enzymes.[16][17][18]

Conclusion

This compound is a powerful tool in the armamentarium against resistant Gram-negative bacteria. Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism, restores the efficacy of partner β-lactams against many challenging pathogens. A thorough understanding of its spectrum, the methodologies for its evaluation, and the evolving mechanisms of resistance is critical for its judicious clinical use and for guiding future drug development efforts.

References

- 1. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases | Semantic Scholar [semanticscholar.org]

- 5. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with this compound against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sketchviz.com [sketchviz.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to ceftazidime-avibactam in a KPC-2–producing Klebsiella pneumoniae caused by the extended-spectrum beta-lactamase VEB-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 18. clinicaltrials.eu [clinicaltrials.eu]

The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that employs a novel, reversible covalent mechanism of action. When combined with β-lactam antibiotics such as ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gram-negative bacteria that produce Ambler class A, class C, and some class D serine β-lactamases. This technical guide provides an in-depth review of the pharmacological profile of this compound, including its mechanism of action, enzyme kinetics, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary safety profile established through key clinical trials and presents detailed experimental protocols for its preclinical and in vitro evaluation.

Pharmacological Profile

Mechanism of Action

This compound is structurally distinct from traditional β-lactamase inhibitors like clavulanic acid or tazobactam as it is based on a diazabicyclooctane (DBO) core.[1] Its inhibitory action proceeds via a two-step, reversible mechanism.[2]

-

Acylation: this compound forms a covalent bond with the catalytic serine residue in the active site of a susceptible β-lactamase. This reaction opens the DBO ring, forming a stable carbamoyl-enzyme complex that is catalytically inactive.[1][3]

-

Deacylation (Recyclization): Unlike β-lactam-based inhibitors that undergo hydrolysis and permanent inactivation, the this compound-enzyme complex can undergo deacylation.[4] This process involves the reformation of the DBO ring and the release of intact, active this compound from the enzyme.[2] This recyclization is slow, effectively sequestering the β-lactamase and allowing the partner antibiotic to reach its target.[2]

This unique reversible covalent inhibition protects the partner β-lactam antibiotic from degradation by a wide range of serine β-lactamases.[5][6] this compound does not inhibit class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis.[7][8]

Enzyme Inhibition Kinetics

The efficacy of this compound varies across different classes of serine β-lactamases. The efficiency of acylation (k₂/Kᵢ) is generally highest for class A enzymes, followed by class C, and then class D enzymes.[9] The deacylation rate (k_off), which determines the half-life of the inhibited complex, also shows significant variation.

| Enzyme | Ambler Class | Organism Source | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t₁/₂) of Acyl-Enzyme | Reference |

| TEM-1 | A | E. coli | >1.6 x 10⁵ | 7.5 x 10⁻⁴ | ~16 min | [2] |

| CTX-M-15 | A | E. coli | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | ~40 min | [9] |

| KPC-2 | A | K. pneumoniae | 8.3 x 10³ | 1.4 x 10⁻⁴ | ~82 min | [9] |

| P99 AmpC | C | E. cloacae | 5.1 x 10³ | 3.8 x 10⁻⁵ | ~300 min | [9] |

| PAO1 AmpC | C | P. aeruginosa | 3.0 x 10³ | 1.9 x 10⁻³ | ~6 min | [9] |

| OXA-48 | D | K. pneumoniae | 1.9 x 10³ | 2.7 x 10⁻⁶ | >24 hours | [9] |

| OXA-10 | D | P. aeruginosa | 1.1 x 10¹ | <1.3 x 10⁻⁶ | >5 days | [9] |

In Vitro Spectrum of Activity

This compound restores the activity of ceftazidime against many ceftazidime-resistant Gram-negative pathogens. When tested at a fixed concentration of 4 µg/mL, this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing extended-spectrum β-lactamases (ESBLs), KPC, AmpC, and OXA-48-like carbapenemases.[10][11]

| Organism (Resistance Mechanism) | Ceftazidime MIC₉₀ (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae (Overall) | >64 | 2 | [12] |

| K. pneumoniae (KPC-producing) | >64 | 2 | [7] |

| E. coli (ESBL-producing) | >32 | 0.5 | [10] |

| Enterobacteriaceae (OXA-48-producing) | 32 | 4 | [7] |

| P. aeruginosa (Overall) | >64 | 8 | [12] |

| P. aeruginosa (Ceftazidime-Resistant) | >64 | 32 | [10] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is complementary to that of its partner antibiotics, such as ceftazidime, allowing for co-administration.[13]

| Parameter | Value | Reference |

| Elimination Half-life (t₁/₂) | ~1.4 - 3.2 hours | [13] |

| Volume of Distribution (Vd) | ~15.4 - 26.3 L | [13] |

| Plasma Protein Binding | Low | N/A |

| Metabolism | Minimal | [13] |

| Primary Route of Elimination | Renal excretion (as unchanged drug) | [13] |

The key pharmacodynamic (PD) index for this compound is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[1] A Cₜ of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo simulations predict that standard dosing regimens achieve a high probability of target attainment (fT > 1 mg/L for 50% of the dosing interval) against pathogens with ceftazidime-avibactam MICs up to 8 mg/L.[14]

Mechanisms of Resistance

Resistance to ceftazidime-avibactam, though currently rare, can emerge through several mechanisms:

-

β-Lactamase Modification: Amino acid substitutions within the Ω-loop of KPC enzymes (e.g., D179Y) can reduce the binding affinity of this compound, leading to resistance.[15][16]

-

Increased Efflux: Overexpression of efflux pump systems can reduce the intracellular concentration of the drug.[16]

-

Porin Deficiency: Mutations or decreased expression of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae) can limit drug entry into the periplasmic space.[7][16]

-

Metallo-β-Lactamase (MBL) Acquisition: Bacteria that acquire MBLs are inherently resistant as this compound does not inhibit this class of enzymes.[7]

Preliminary Safety Profile

Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-avibactam is generally safe and well-tolerated.[17][18] The safety profile is consistent with that of ceftazidime administered alone.

| Adverse Event (AE) | Ceftazidime-Avibactam (%) | Comparator (%) |

| Any Adverse Event | 53.7 | 53.6 |

| Serious Adverse Events (SAEs) | 11.9 | 7.1 |

| Drug-Related SAEs | <2.0 | <2.0 |

| Discontinuation due to AEs | ~3-5 | ~3-5 |

| Diarrhea / Nausea | Common, typically mild | Common, typically mild |

Data compiled from studies in complicated urinary tract infections (cUTI) and other indications. Frequencies can vary by patient population and indication.[17][18]

Detailed Experimental Protocols

Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ceftazidime-avibactam.[2]

Methodology:

-

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), ceftazidime analytical powder, this compound analytical powder, bacterial isolates, 0.5 McFarland turbidity standard, sterile saline.

-

Plate Preparation:

-

Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.

-

Add this compound to each well to achieve a final, fixed concentration of 4 µg/mL.

-